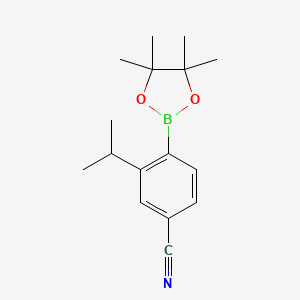

7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

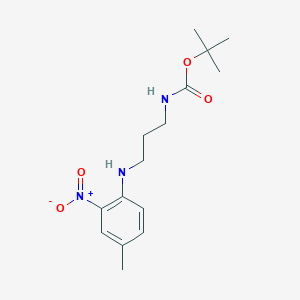

7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, also known as PD153035, is a small molecule inhibitor of epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays an essential role in the regulation of cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have synthesized various compounds containing the 1,2,4-oxadiazole moiety, which is structurally related to 7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, demonstrating significant antitumor activities. For instance, novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized and characterized for their antitumor activity against a panel of 11 cell lines, revealing compound 7 as the most potent with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).

Antimicrobial and Antifungal Applications

Compounds with the quinazoline and 1,2,4-oxadiazole scaffolds have been synthesized and screened for their antibacterial and antifungal properties. A study on 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styrylquinazoline-4(3H)-ones revealed that these compounds exhibited enhanced biological activity, demonstrating better antibacterial than antifungal activities (Gupta et al., 2008).

Herbicidal Activity

Exploration into triketone-containing quinazoline-2,4-dione derivatives has opened new avenues in the discovery of herbicides. These compounds have shown promising herbicidal activity against broadleaf and monocotyledonous weeds, indicating their potential for weed control in agricultural settings (Wang et al., 2014).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 3-(3-phenylpropyl)-5-amino-1,2,4-oxadiazole, which is synthesized via a one-pot reaction. The two intermediates are then coupled together using a coupling agent to form the final product.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "phenylacetic acid", "hydrazine hydrate", "3-phenylpropylamine", "sodium ethoxide", "acetic anhydride", "sodium nitrite", "sodium azide", "sodium hydride", "3-bromopropylbenzene", "sodium methoxide", "2-chloro-4,6-dimethoxy-1,3,5-triazine" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzaldehyde from benzene via nitration and subsequent oxidation", "Step 2: Synthesis of ethyl 2-nitrobenzoate from 2-nitrobenzaldehyde and ethyl acetoacetate via a Knoevenagel condensation reaction", "Step 3: Synthesis of 2-amino-3-phenylpropionic acid from phenylacetic acid and hydrazine hydrate via a Wolff-Kishner reduction reaction", "Step 4: Synthesis of 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione from ethyl 2-nitrobenzoate and 2-amino-3-phenylpropionic acid via a multi-step reaction sequence involving reduction, cyclization, and acid-catalyzed dehydration reactions", "Step 5: Synthesis of 3-(3-phenylpropyl)-5-amino-1,2,4-oxadiazole from 3-phenylpropylamine, sodium ethoxide, acetic anhydride, and sodium nitrite via a one-pot reaction involving diazotization, nucleophilic substitution, and cyclization reactions", "Step 6: Synthesis of the final product '7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione' from 3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione and 3-(3-phenylpropyl)-5-amino-1,2,4-oxadiazole via a coupling reaction using sodium azide, sodium hydride, and 2-chloro-4,6-dimethoxy-1,3,5-triazine as the coupling agent" ] } | |

CAS-Nummer |

1207027-57-3 |

Produktname |

7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione |

Molekularformel |

C25H20N4O3 |

Molekulargewicht |

424.46 |

IUPAC-Name |

7-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H20N4O3/c30-24-20-14-13-19(23-27-22(28-32-23)18-11-5-2-6-12-18)16-21(20)26-25(31)29(24)15-7-10-17-8-3-1-4-9-17/h1-6,8-9,11-14,16H,7,10,15H2,(H,26,31) |

InChI-Schlüssel |

KMQVBWFHTSGHNK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5)NC2=O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

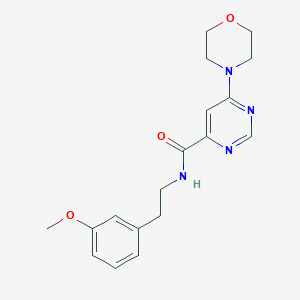

![N-Ethyl-N-[2-[methyl(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2894875.png)

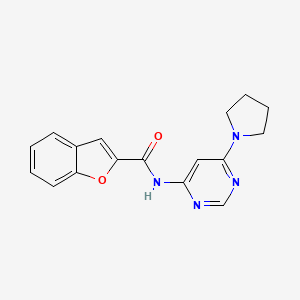

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2894880.png)

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2894881.png)

![2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B2894886.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclohexyloxamide](/img/structure/B2894889.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2894895.png)